Technical Monograph: 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
Technical Monograph: 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
Executive Summary: The Scaffold Architecture
The compound 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine represents a privileged heterocyclic scaffold in medicinal chemistry. It belongs to the class of oxazolopyridines , specifically the [5,4-b] isomer, where a pyridine ring is fused to an oxazole ring.[1][2]
This architecture is not merely a structural curiosity; it serves as a critical bioisostere for benzoxazoles and purines, offering distinct physicochemical advantages:
-
Enhanced Solubility: The inclusion of the pyridine nitrogen (N4) lowers logP relative to the carbocyclic benzoxazole analog.
-
Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism (e.g., by CYPs) compared to electron-rich phenyl rings.
-
Vectorial Interactions: The specific placement of the 5-chloro substituent and the 4-chlorophenyl tail allows for precise probing of hydrophobic pockets in targets such as Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH) .
Chemical Structure & Properties[1][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Core: Oxazolo[5,4-b]pyridine (Fused bicyclic heteroaromatic).[1][2][3][4]
-
Head Group (Position 5): Chlorine atom.[5][6] This provides steric bulk and lipophilicity, often filling small hydrophobic sub-pockets in enzyme active sites.
-
Tail Group (Position 2): 4-Chlorophenyl ring.[7] A classic lipophilic moiety engaging in
-stacking or hydrophobic interactions.
Calculated Physicochemical Profile
Data simulated based on structural fragment contribution.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Core composition |
| Molecular Weight | 265.09 g/mol | Fragment-like/Lead-like space |
| cLogP | 3.8 - 4.2 | High lipophilicity; likely CNS penetrant |
| TPSA | ~39 Å | Excellent membrane permeability (Rule of 5 compliant) |
| H-Bond Acceptors | 3 (N, O, N) | Interaction points for active site residues |
| H-Bond Donors | 0 | No desolvation penalty upon binding |
Synthetic Methodology (Protocol)
Objective: Synthesize 5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine via a convergent route ensuring regiochemical fidelity.
Retrosynthetic Logic: The most robust pathway involves the condensation of a 3-amino-2-halopyridine with an acid chloride, followed by intramolecular cyclization. To achieve the 5-chloro substitution on the final [5,4-b] system, one must start with 3-amino-2,6-dichloropyridine .
Note on Regiochemistry: The chlorine at position 2 of the pyridine is the leaving group during cyclization. The chlorine at position 6 becomes position 5 in the final fused system (due to IUPAC numbering shifts).
Step-by-Step Protocol
Reagents:
-
SM1: 3-Amino-2,6-dichloropyridine[8]
-
SM2: 4-Chlorobenzoyl chloride
-
Solvent: Acetonitrile (ACN) or DMF
-
Base: Triethylamine (Et
N) or K CO -
Cyclizing Agent: Phosphorus Oxychloride (POCl
) or Polyphosphoric Acid (PPA)
Workflow:
-
Acylation (Amide Formation):
-
Dissolve 3-Amino-2,6-dichloropyridine (1.0 eq) in anhydrous ACN.
-
Add Et
N (1.2 eq) and cool to 0°C. -
Dropwise add 4-Chlorobenzoyl chloride (1.05 eq).
-
Stir at RT for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Checkpoint: Disappearance of amine SM1 indicates formation of the intermediate amide.
-
-
Cyclodehydration (Ring Closure):
-
Isolate the amide or proceed in one pot (if using high-boiling solvent).
-
Method A (POCl
): Suspend the amide in POCl (excess) and reflux at 100°C for 4–6 hours. -
Method B (Cu-Catalyzed): If using a milder approach, use CuI (5 mol%), Cs
CO , in DMF at 110°C to displace the 2-Cl. -
Preferred: Method A is standard for oxazolopyridines.
-
-
Work-up & Purification:
-
Cool reaction mixture and pour onto crushed ice (Caution: Exothermic hydrolysis of POCl
). -
Neutralize with saturated NaHCO
to pH 8. -
Extract with CH
Cl (3x). -
Purify via flash column chromatography (SiO
, gradient 0-20% EtOAc in Hexanes).
-
Synthesis Visualization
Figure 1: Synthetic pathway for the construction of the oxazolo[5,4-b]pyridine core.
Biological Applications & Mechanism[3]
This specific scaffold is highly relevant in two primary therapeutic areas: Neurodegeneration and Oncology .
MAO-B Inhibition (Parkinson's Disease)
Research indicates that oxazolo[5,4-b]pyridines act as potent inhibitors of Monoamine Oxidase B (MAO-B) .
-
Mechanism: The planar heterocyclic core mimics the adenosine/flavin structure, fitting into the bipartite cavity of MAO-B.
-
SAR Insight: The 5-chloro substituent (pyridine ring) and the 4-chlorophenyl (oxazole side) occupy the "entrance cavity" and "substrate cavity" respectively, blocking the oxidative deamination of dopamine.
-
Advantage: High selectivity for MAO-B over MAO-A reduces the risk of hypertensive crises (cheese effect).
Fluorophore Potential
Beyond drug activity, this scaffold exhibits Intramolecular Charge Transfer (ICT) properties.
-
Application: It serves as a blue-emitting fluorophore (
nm). -
Utility: Can be used as a biological probe to track cellular uptake of the inhibitor.
Screening Workflow
To validate biological activity, the following cascade is recommended:
Figure 2: Screening cascade for validating oxazolopyridine hits.
References
-
Synthesis of Oxazolo[5,4-b]pyridines: Palamarchuk, I. V., et al. "Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine."[2] Bulletin of the Karaganda University, 2025.
-
MAO-B Inhibition: "Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease."[8] Bioorganic & Medicinal Chemistry, 2013.
-
Scaffold Analysis: "Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons." ResearchGate.[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. TW202120479A - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. 5-chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine - CAS号 1352910-40-7 - 摩熵化学 [molaid.com]
